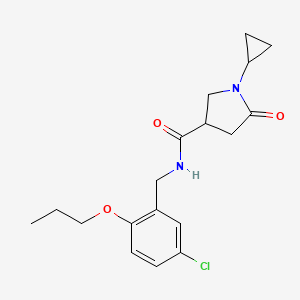

N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide often involves multi-step chemical reactions, starting from commercially available substrates. For instance, Zhou et al. (2021) described a high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was synthesized through nucleophilic substitution reaction and ester hydrolysis steps, highlighting the complexity and the strategic approach needed in the synthesis of such molecules (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of these compounds are crucial for understanding their reactivity and interaction with biological targets. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidinecarboxamide derivative, providing insights into its structural characteristics through X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives is influenced by their functional groups and molecular structure. The presence of the cyclopropyl and pyrrolidinecarboxamide moieties can lead to various chemical transformations, offering a wide range of synthetic applications. Studies on similar compounds have shown their potential in forming complex structures through reactions such as cyclopropanation and cyclization, demonstrating the versatility of these molecules in synthetic chemistry (Kalia et al., 2013).

Applications De Recherche Scientifique

Synthesis and SAR of 5,6-diarylpyridines as Human CB1 Inverse Agonists

The research conducted by Meurer et al. (2005) discusses the synthesis and structure-activity relationship (SAR) studies of 5,6-diarylpyridines. They identified potent and selective human CB1 inverse agonists, which are relevant for understanding cannabinoid receptor interactions. (Meurer et al., 2005)

Enantioselective Synthesis of Piperidines

Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. Their work provides insights into the creation of piperidine derivatives, a class of compounds relevant in various pharmacological contexts. (Calvez, Chiaroni, & Langlois, 1998)

Synthesis and Structure-Activity Relationships of N-Aryl(indol-3-yl)glyoxamides as Antitumor Agents

Marchand et al. (2009) conducted a study on the synthesis and structure-activity relationships of cytotoxic compounds based on N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide skeleton. This research contributes to the understanding of molecular structures that are active against various cancer cell lines. (Marchand et al., 2009)

Concomitant Polymorphism of a Pyridine-2,6-dicarboxamide Derivative

Özdemir et al. (2012) synthesized and characterized N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, evaluating its antibacterial activities and its efficiency as a catalyst for hydrogenation reactions. Their findings contribute to the understanding of pyridine-2,6-dicarboxamide derivatives in pharmacological and catalytic applications. (Özdemir et al., 2012)

Synthesis and Biological Evaluation of Schiff’s Bases and 2-azetidinones

Thomas et al. (2016) described the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They evaluated their potential as antidepressant and nootropic agents, showcasing the therapeutic applications of these chemical structures. (Thomas et al., 2016)

Dopamine D3 and D4 Receptor Antagonists

Ohmori et al. (1996) synthesized a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives and evaluated their affinity for dopamine D2, D3, and D4 receptors. This study is significant in understanding the role of these compounds in modulating dopamine receptor activity, relevant in neurological and psychiatric disorders. (Ohmori et al., 1996)

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives

Al-Majid et al. (2019) described an efficient method for synthesizing 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, evaluating their anticancer and α-glucosidase inhibitory activities. Their work contributes to the development of potential therapeutics for cancer and diabetes. (Al-Majid et al., 2019)

Propriétés

IUPAC Name |

N-[(5-chloro-2-propoxyphenyl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O3/c1-2-7-24-16-6-3-14(19)8-12(16)10-20-18(23)13-9-17(22)21(11-13)15-4-5-15/h3,6,8,13,15H,2,4-5,7,9-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOCSSUANWHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CNC(=O)C2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)